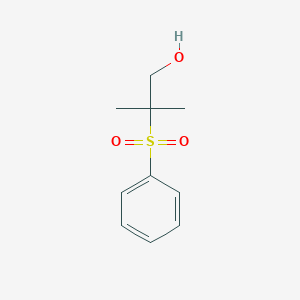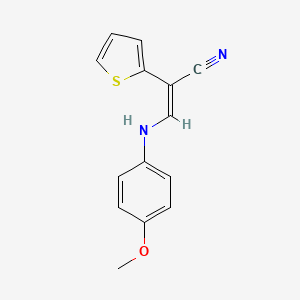
2-(3-Butoxybenzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Butoxybenzamido)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are known for their wide range of biological and medicinal activities . They have been studied for their antioxidant and antibacterial properties .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are then characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The molecular and electronic properties of the synthesized products are studied by the density functional theory (DFT) where they exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the cyclization of precursor compounds . The reaction conditions and the choice of reagents can influence the yield and properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can vary depending on the specific substituents. For instance, 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity .Applications De Recherche Scientifique
Pharmaceutical Research : Calenbergh et al. (1994) synthesized 2'-benzamido-2'-deoxyadenosine analogues, including a thiophene-2-carboxamido analogue, as potential treatments for sleeping sickness. These compounds were found to be selective inhibitors of the parasite glyceraldehyde 3-phosphate dehydrogenase (Calenbergh et al., 1994).
Chemical Synthesis : Wang and Widenhoefer (2004) discussed the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This study demonstrates the utility of carboxamides in complex chemical reactions (Wang and Widenhoefer, 2004).
Antimicrobial Activity : Nallangi et al. (2014) developed derivatives of thiophene-3-carboxamide with potent activity against Mycobacterium tuberculosis. These compounds offer new avenues for antimycobacterial therapies (Nallangi et al., 2014).
Inflammation Research : Boschelli et al. (1995) found that benzo[b]thiophene-2-carboxamides, similar in structure to 2-(3-Butoxybenzamido)thiophene-3-carboxamide, inhibited cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. This suggests potential applications in anti-inflammatory therapies (Boschelli et al., 1995).
Photocatalysis : Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents. Their research included the use of benzamide, a compound related to thiophene-3-carboxamide, highlighting the potential of these compounds in environmental applications (Torimoto et al., 1996).
Fluorescence Studies : Patil et al. (2013) studied the fluorescence quenching of a carboxamide derivative by aniline and carbon tetrachloride. This research is significant for understanding the photophysical properties of carboxamide compounds (Patil et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-butoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-3-8-21-12-6-4-5-11(10-12)15(20)18-16-13(14(17)19)7-9-22-16/h4-7,9-10H,2-3,8H2,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHREKWOEQUYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)
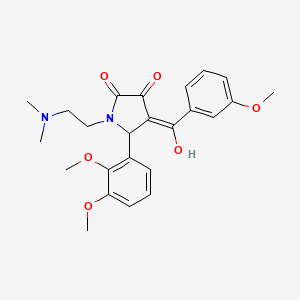
![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
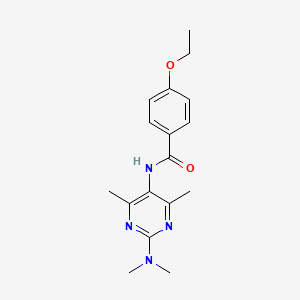
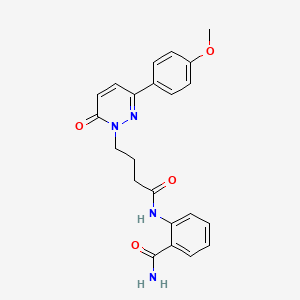

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
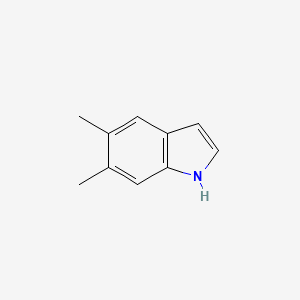
![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)
